

Application Notes: HPLC Method Validation for Ilaprazole Tablets

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Compound Focus: Ilaprazole sodium

CAS No.: 172152-50-0

Cat. No.: S1943470

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1. Gradient Elution Method for Ilaprazole and Related Impurities This method is designed for the simultaneous quantitative determination of ilaprazole and its related impurities in commercial tablets, making it a **stability-indicating** assay [1].

- **Chromatographic Conditions:**

- **Column:** Agilent C8 (4.6 mm × 250 mm, 5 μm)
- **Column Temperature:** 25 °C
- **Mobile Phase:** Gradient elution with Solvent A (Methanol) and Solvent B (0.02 mmol/L Monopotassium Phosphate and 0.025 mmol/L Sodium Hydroxide in water)
- **Flow Rate:** 1.0 mL/min
- **Detection:** UV at 237 nm
- **Injection Volume:** 20 μL

- **Validation Data [1]:**

- **Linearity:** 0.5 - 3.5 μg/mL ($r \geq 0.9990$)
- **Accuracy:** >99.5% recovery for each analyte
- **Precision:** RSD% in the range of 0.41–1.21 for method precision
- **LOD & LOQ:** 10 ng/mL and 25 ng/mL for all impurities, respectively

2. Isocratic Elution Method for Ilaprazole in Bulk and Dosage Form This simple, accurate, and precise isocratic method is suitable for routine analysis of ilaprazole in laboratories without advanced equipment [2].

- **Chromatographic Conditions:**

- **Column:** Shodex C18 (250 × 4.6 mm, 5μm)
- **Mobile Phase:** 0.1 M Phosphate Buffer (pH 7.6) : Acetonitrile (50:50, v/v)

- **Flow Rate:** 1.0 mL/min
- **Detection:** UV at 306 nm
- **Retention Time:** ~5.86 minutes
- **Validation Data [2]:**
 - **Linearity:** 2 - 16 µg/mL ($r = 0.994$)
 - **Accuracy:** %RSD as low as 0.24 for recovery studies
 - **Precision:** Intra-day RSD 0.28-0.97%; Inter-day RSD 0.49-1.24%
 - **LOD & LOQ:** 0.01 µg/mL and 0.1 µg/mL, respectively
 - **Specificity:** No interfering peaks from excipients found at the retention time of ilaprazole

Detailed Experimental Protocols

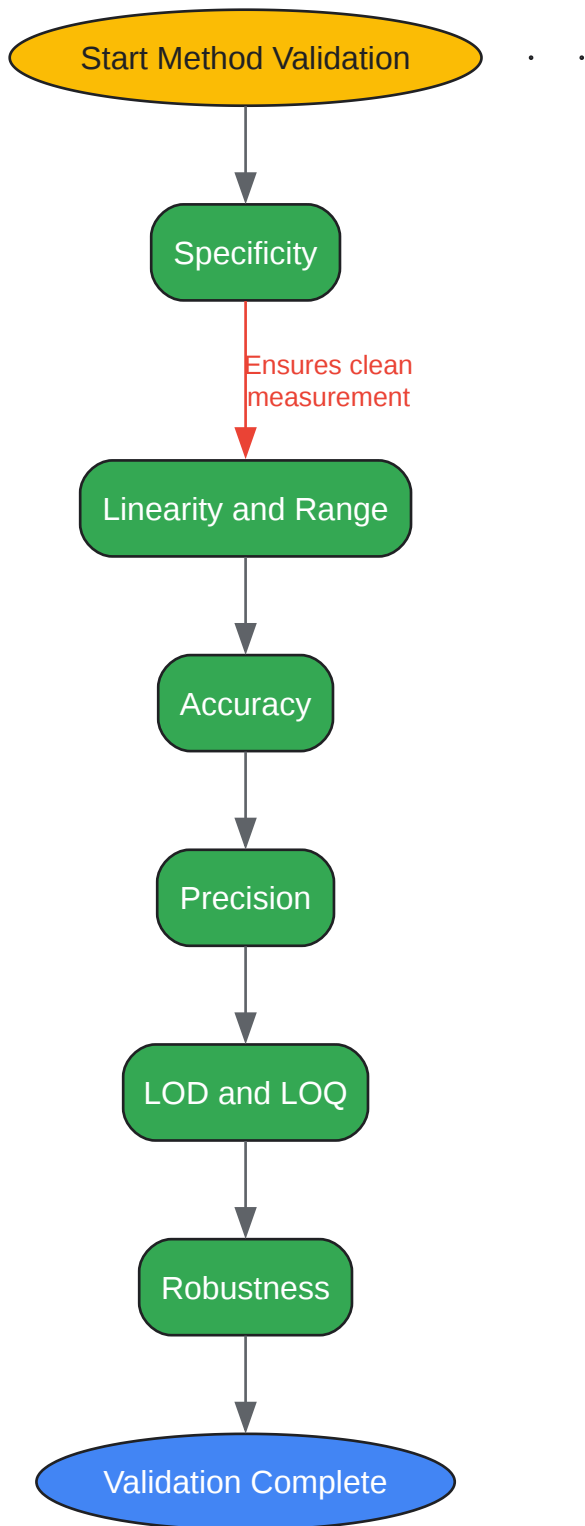
Mobile Phase and Standard Solution Preparation

- **Gradient Method Mobile Phase:** Prepare Solvent B by dissolving 0.02 mmol/L monopotassium phosphate and 0.025 mmol/L sodium hydroxide in HPLC-grade water. Adjust pH if necessary. Use HPLC-grade methanol as Solvent A. Degas both solvents before use [1].
- **Isocratic Method Mobile Phase:** Prepare 0.1 M phosphate buffer and adjust pH to 7.6. Mix with HPLC-grade acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mixture [2].
- **Standard Stock Solution (for both methods):** Accurately weigh about 10 mg of ilaprazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or methanol) to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution [1] [2].

System Suitability Testing Before validation, perform system suitability tests to ensure HPLC system is adequate. Inject six replicates of the standard solution. The requirements typically are [3]:

- **Relative Standard Deviation (RSD):** $\leq 1.0\%$ for peak area
- **Theoretical Plates (N):** As per pharmacopeia requirements for the column
- **Tailing Factor (T):** ≤ 2.0

Validation Procedure Protocols The following workflow outlines the core parameters and sequence for validating the HPLC method:



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Diagram Title: HPLC Method Validation Workflow

Here are the detailed protocols for each key validation parameter:

- **Specificity (Selectivity)**

- **Procedure:** Inject blank (diluent), placebo (all excipients without drug), standard, and sample solutions. For forced degradation, expose the drug product to stress conditions (acid, base, oxidation, thermal, photolytic) and analyze. **Peak purity** should be assessed using a Photodiode Array (PDA) or Mass Spectrometry (MS) detector [3].
- **Acceptance Criteria:** The analyte peak should be pure with no interference from blank, placebo, or degradation products. Resolution from the closest eluting peak should be >2.0 [3].

- **Linearity and Range**

- **Procedure:** Prepare and analyze at least **five concentrations** of ilaprazole covering the specified range (e.g., 50% to 150% of target concentration). Plot peak area vs. concentration and calculate the regression line [3] [2].
- **Acceptance Criteria:** The **coefficient of determination (r^2)** should be ≥ 0.9990 [1] [3].

- **Accuracy (Recovery)**

- **Procedure:** Analyze samples in triplicate at three levels (e.g., 80%, 100%, 120% of the target concentration) by spiking known amounts of ilaprazole into placebo. Calculate the percentage recovery [3].
- **Acceptance Criteria:** Mean recovery should be **98.0–102.0%** with an RSD of $\leq 2.0\%$ [1] [3].

- **Precision**

- **Repeatability (Intra-day):** Analyze six sample preparations at 100% concentration by the same analyst on the same day. RSD should be $\leq 1.0\%$ [3].
- **Intermediate Precision (Inter-day):** Repeat the procedure on a different day, with a different analyst and/or a different HPLC system. The % difference between the mean results should be within specifications [3].

- **LOD and LOQ**

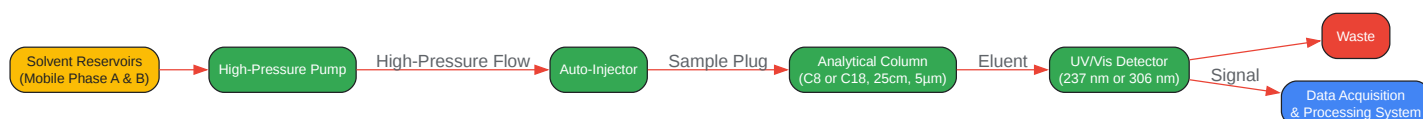
- **Procedure:** Determine based on **signal-to-noise ratio (S/N)** of 3:1 for LOD and 10:1 for LOQ. Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3\sigma/S$; $LOQ = 10\sigma/S$) [3].
- **Verification:** Analyze a minimum number of samples at the LOD/LOQ level to confirm the limits [3].

- **Robustness**

- **Procedure:** Deliberately introduce small changes in method parameters (e.g., flow rate ± 0.1 mL/min, temperature $\pm 2^\circ\text{C}$, organic composition in mobile phase $\pm 2\%$). Monitor the system suitability criteria and the assay results [3] [2].
- **Acceptance Criteria:** The method should remain unaffected by small variations, with all system suitability criteria met [3].

HPLC System Configuration Diagram

The diagram below illustrates a standard HPLC system setup for this analysis, showing the flow path from solvent reservoir to data output.



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Diagram Title: Standard HPLC System Flow Path

Summary of Validated Parameters

The table below consolidates the quantitative validation data from the two methods for easy comparison.

Validation Parameter	Gradient Method (Impurities)	Isocratic Method (Assay)	General Acceptance Criteria [3]
Linearity Range	0.5 - 3.5 µg/mL [1]	2 - 16 µg/mL [2]	As per method requirement
Accuracy (% Recovery)	>99.5% [1]	>99% [2]	98-102%
Precision (% RSD)	0.41 - 1.21 [1]	0.28 - 1.24 [2]	≤2.0%

Validation Parameter	Gradient Method (Impurities)	Isocratic Method (Assay)	General Acceptance Criteria [3]
LOD	10 ng/mL [1]	0.01 µg/mL [2]	S/N ≥ 3:1
LOQ	25 ng/mL [1]	0.1 µg/mL [2]	S/N ≥ 10:1
Specificity	Resolution from impurities [1]	No excipient interference [2]	No interference

Critical Considerations for Implementation

- **Column Equivalency:** The methods were validated on specific columns (Agilent C8, Shodex C18). If using a different column, re-evaluate system suitability and critical resolution pairs to ensure performance [1] [2].
- **Reagent Quality:** Use HPLC-grade solvents and high-purity water to prevent baseline noise and ghost peaks. Buffer salts should be of analytical grade [3].
- **Stability of Solutions:** Establish the stability of standard and sample solutions under storage conditions (e.g., room temperature, refrigerated) to ensure the integrity of results during a sequence run [3].

I hope these detailed application notes and protocols are helpful for your work. Should you require further clarification on any of the steps or need assistance with a specific validation challenge, please feel free to ask.

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References

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3. Analytical Method Validation: Back to Basics, Part II [chromatographyonline.com]

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